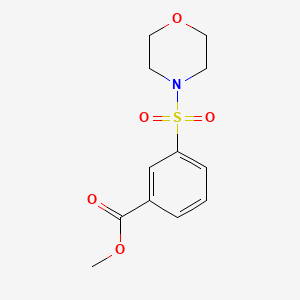
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide is an intriguing organic compound that draws attention for its complex molecular structure and potential applications across various fields, including chemistry, biology, medicine, and industry. Known for its unique blend of a dihydroisoquinoline core, a thiophene moiety, and a dimethylbutanamide side chain, this compound represents a fascinating subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide generally involves multiple steps, starting with the preparation of the dihydroisoquinoline core and the thiophene ring. Key steps include:
Formation of the Dihydroisoquinoline Core: : Utilizing a Pictet–Spengler reaction to condense an aldehyde with an amine.
Thieno Compound Incorporation: : Forming the thiophene moiety through a series of Grignard reactions, often involving thiophene-2-carboxaldehyde.
Amide Bond Formation: : Coupling the intermediates with N,N-dimethylbutanamide using conventional amide bond-forming reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: On an industrial scale, optimizations for large-scale synthesis include the use of continuous flow reactors to ensure precise control over reaction conditions, thereby enhancing yield and purity. Industrial production might also employ biocatalytic methods, using enzyme-catalyzed steps to achieve more environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Undergoing oxidation, particularly at the dihydroisoquinoline core, using oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate).
Reduction: : The thiophene ring can be selectively reduced under controlled conditions using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: : The compound's thiophene moiety makes it prone to electrophilic substitution reactions, such as Friedel-Crafts acylation.
Common Reagents and Conditions:
Oxidation: : mCPBA in dichloromethane at 0°C to room temperature.
Reduction: : LiAlH₄ in anhydrous ether, under reflux.
Substitution: : AlCl₃ as a catalyst in nitrobenzene solvent.
Major Products:
Oxidized derivatives at the dihydroisoquinoline core.
Reduced forms of the thiophene ring, enhancing its reactivity and potential functionalization.
Various substitution products based on the nature of electrophiles used in the reactions.
Scientific Research Applications
Chemistry:
Used in organic synthesis as an intermediate for synthesizing more complex molecules.
A subject of study in heterocyclic chemistry due to its unique structural components.
Biology:
Investigation as a potential pharmaceutical lead compound for its bioactive properties.
Studied for interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Evaluated for its binding affinity and selectivity towards specific biological targets.
Industry:
Utilized in the development of advanced materials, including polymers and nanomaterials.
Employed in creating new agrochemical formulations for better crop protection.
Mechanism of Action
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide exerts its effects by interacting with multiple molecular targets. The dihydroisoquinoline core is known to mimic endogenous amines, thereby influencing neurotransmitter receptors. The thiophene moiety adds electron-donating properties, enhancing interaction with electron-deficient sites on proteins or enzymes. The butanamide side chain improves lipophilicity, facilitating membrane permeability and bioavailability. Together, these features allow the compound to modulate specific signaling pathways and biochemical processes, leading to its varied biological activities.
Comparison with Similar Compounds
N-(2-(4,5-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3,3-dimethylbutanamide: : Substitution of thiophene with furan, altering electronic properties.
N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(pyridin-2-yl)ethyl)-3,3-dimethylbutanamide: : Replacement of thiophene with pyridine, impacting hydrogen bonding capabilities.
Uniqueness:
The specific combination of a dihydroisoquinoline core with a thiophene ring and a butanamide side chain provides a unique balance of stability, reactivity, and biological activity.
That’s the scoop on N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3,3-dimethylbutanamide. Quite the mouthful, but full of fascinating potential!
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS/c1-21(2,3)13-20(24)22-14-18(19-9-6-12-25-19)23-11-10-16-7-4-5-8-17(16)15-23/h4-9,12,18H,10-11,13-15H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJPSIHMQTVJHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2415632.png)

![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415635.png)


![3-[(3-Methoxypyrrolidin-1-yl)methyl]pyridine](/img/structure/B2415640.png)
![3-(3-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide](/img/structure/B2415641.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2415643.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2415647.png)
![3-benzamido-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2415648.png)

![N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2415652.png)

